![molecular formula C12H19NO B1379336 benzyl[(2S)-3-methoxybutan-2-yl]amine CAS No. 1807882-43-4](/img/structure/B1379336.png)
benzyl[(2S)-3-methoxybutan-2-yl]amine
Overview
Description
Benzyl[(2S)-3-methoxybutan-2-yl]amine, also known as BAMBA, is a molecule that belongs to the family of organic compounds called primary alkylamines. It has a molecular weight of 193.29 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for benzyl[(2S)-3-methoxybutan-2-yl]amine is (2S)-N-benzyl-3-methoxybutan-2-amine . The InChI code is 1S/C12H19NO/c1-10(11(2)14-3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t10-,11?/m0/s1 .Physical And Chemical Properties Analysis
Benzyl[(2S)-3-methoxybutan-2-yl]amine is a liquid at room temperature . It has a molecular weight of 193.29 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Anticonvulsant and Neuroprotective Effects : Compounds synthesized through EDC coupling reactions, including derivatives similar to benzyl[(2S)-3-methoxybutan-2-yl]amine, have shown promise as anticonvulsants with neuroprotective effects. This indicates potential application in the development of treatments for neurological disorders (Hassan, Khan, & Amir, 2012).
Analgesic Activity : The synthesis and evaluation of benzyl[(2S)-3-methoxybutan-2-yl]amine derivatives have led to compounds with considerable analgesic activity, highlighting their potential in pain management (Rádl, Hezký, Konvička, & Krejci, 2000).
Antimicrobial and Antifungal Applications : Modified polymers incorporating benzyl[(2S)-3-methoxybutan-2-yl]amine derivatives have shown promising antibacterial and antifungal activities, suggesting their use in medical applications, particularly in combating infections (Aly & El-Mohdy, 2015).
Polymer Science and Material Engineering
- Amine-Reductant Initiators for Polymerization : A study on amine-peroxide redox polymerization revealed the efficiency of certain benzyl[(2S)-3-methoxybutan-2-yl]amine derivatives as initiators. This application is crucial for industrial manufacturing processes and biomedical applications, where these initiators can enhance efficiency and biocompatibility (Kim et al., 2019).
Synthetic Methodology
- Green Chemistry Approaches : The use of benzyl[(2S)-3-methoxybutan-2-yl]amine derivatives in 'green' methodologies has been explored, particularly in the efficient and selective benzoylation of nucleosides. This represents a sustainable approach to chemical synthesis, minimizing the environmental impact (Prasad et al., 2005).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(2S)-N-benzyl-3-methoxybutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(11(2)14-3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t10-,11?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOVNDDKJJBZGQ-VUWPPUDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)OC)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl[(2S)-3-methoxybutan-2-yl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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